molecular formula C10H12O2 B3053436 4-Hydroxy-4-phenylbutan-2-one CAS No. 5381-93-1

4-Hydroxy-4-phenylbutan-2-one

Cat. No. B3053436
CAS RN: 5381-93-1
M. Wt: 164.2 g/mol
InChI Key: MUVVFSVVVHYLMQ-UHFFFAOYSA-N
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Description

4-Hydroxy-4-phenylbutan-2-one, also known as Frambinone , is a ketone that is 4-phenylbutan-2-one in which the phenyl ring is substituted at position 4 by a hydroxy group . It is found in a variety of fruits including raspberries, blackberries, and cranberries, and is used in perfumery and cosmetics .


Synthesis Analysis

4-Hydroxy-4-phenylbutan-2-one is a β-unsaturated ketone that is used as a chemical intermediate in the synthesis of benzofuran derivatives . It can be synthesized by the catalysis of choline with hydrogen sulfate and aluminium or by dehydration of 2,5-diketones .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-4-phenylbutan-2-one is C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .


Physical And Chemical Properties Analysis

4-Hydroxy-4-phenylbutan-2-one is a solid substance . It is soluble in 95% ethanol, forming a clear to slightly hazy, colorless to faint yellow or tan solution . The melting point is 81-85 °C (lit.) .

Scientific Research Applications

Enantioselective Synthesis and Fragrance

4-Hydroxy-4-phenylbutan-2-one has been utilized in the enantioselective synthesis of fragrant compounds. One study focused on the synthesis of 3-hydroxy-4-phenylbutan-2-one, a related compound, using asymmetric epoxidation and hydrogenolysis, achieving high yields and enantiomeric excess (Liang et al., 2013). Another study involved the condensation of tetramethylenediethylenetetramine with derivatives of 4-phenylbutan-2-one, leading to fragrant 1,3-diazaadamantan-6-ones and 3,6-diazahomoadamantan-9-ones (Kuznetsov et al., 2015; Kuznetsov et al., 2014).

Antimycobacterial Activities

A study explored the antimycobacterial activities of derivatives of 4-hydroxy-4-phenylbutan-2-one, highlighting their potential in addressing tuberculosis (Moreth et al., 2014).

Electrochemical Synthesis

Electrochemical strategies have been employed for the synthesis of various compounds using 4-phenylbutan-2-one derivatives. This method offers advantages such as high product yields, atom economy, and environmental friendliness (Goodarzi & Mirza, 2020).

Asymmetric Hydrogenation

The direct asymmetric hydrogenation of related compounds to 4-hydroxy-4-phenylbutan-2-one was achieved using a ruthenium catalyst, providing a useful method for synthesizing intermediates for ACE inhibitors (Zhu et al., 2010).

Screening of Inhibitors

4-Hydroxyphenylpyruvate dioxygenase inhibitors, related to 4-hydroxy-4-phenylbutan-2-one, have been screened using UV absorbance detection. This method is convenient for the initial screening of novel candidates for such inhibitors (Ikeda et al., 2010).

Biocatalysis and Synthesis of ACE Inhibitors

Biocatalytic processes involving 4-hydroxy-4-phenylbutan-2-one derivatives have been explored for the synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, an important chiral intermediate in ACE inhibitor production (Ni et al., 2013; Zhao Jin-mei, 2008).

Safety And Hazards

When handling 4-Hydroxy-4-phenylbutan-2-one, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . Personal protective equipment/face protection should be worn, and ingestion and inhalation should be avoided .

Future Directions

While specific future directions for 4-Hydroxy-4-phenylbutan-2-one are not mentioned in the sources, its use as a chemical intermediate in the synthesis of benzofuran derivatives suggests potential applications in organic synthesis and pharmaceutical research .

properties

IUPAC Name

4-hydroxy-4-phenylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVVFSVVVHYLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448328
Record name 2-Butanone, 4-hydroxy-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4-phenylbutan-2-one

CAS RN

5381-93-1
Record name 2-Butanone, 4-hydroxy-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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